molecular formula C9H12N2O4S B1353392 (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid CAS No. 162148-15-4

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Cat. No. B1353392
CAS RN: 162148-15-4
M. Wt: 244.27 g/mol
InChI Key: UUTKICFRNVKFRG-PHDIDXHHSA-N
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Description

“(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid” is a pharmacophoric motif decorated with supramolecular functionalities . It has been designed for potential interaction with biological targets . The main insights of this work include the correlation of supra functionalities of this compound with its binding ability to proteins leading to the modulation of their structure and bioactivity . This is seen as a promising perspective in the field of cellular protection from oxidative stress .


Synthesis Analysis

New dipeptides, which are structural analogues of known immunomodulating agents, were prepared by stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline .


Molecular Structure Analysis

The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis . In addition, NMR measurements on dipeptides indicated the presence of S-cis and S-trans conformers around the amide bonds .


Chemical Reactions Analysis

The compound has shown considerable interaction with proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . It efficiently triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .

Scientific Research Applications

Synthesis and Biological Research

  • N-acyl-thiazolidine-4-carboxylic Acid Derivatives : Synthesized compounds, including derivatives of thiazolidine-4-carboxylic acid, have shown significant influence on learning and memory in experimental animals, indicating potential applications in neuroscience and pharmacology. These compounds appear capable of affecting the central cholinergic system (Krichevskii et al., 2007).

Molecular Diversity and Synthesis Techniques

  • Pyrrolo[3,4-a]pyrrolizines and Related Compounds : A study demonstrated the synthesis of functionalized pyrrolo[3,4-a]pyrrolizines, pyrrolo[1,2-c]thiazoles, and other related compounds from α-amino acids, showcasing the chemical versatility and potential for creating bioactive molecules with diverse applications (Chen et al., 2016).

Structural Analysis and Characterization

  • Crystal Structure of L-2-oxothiazolidine-4-carboxylic Acid : The crystal structure analysis of L-2-oxothiazolidine-4-carboxylic acid provides insights into the compound's molecular conformation, which is crucial for understanding its reactivity and interactions in various chemical and biological contexts (Ramasubbu & Parthasarathy, 2009).

Antioxidant and Antitumor Evaluation

  • New Thiazolidine and Thiazolidinone Derivatives : Research into thiazolidine and thiazolidinone derivatives has shown promising antioxidant and antitumor activities, suggesting these compounds' potential for developing new therapeutic agents (Gouda & Abu‐Hashem, 2011).

Supramolecular Aggregation

  • Bioactive Thiazolidine-4-carboxylic Acid Derivatives : A study on the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives highlighted their potential in forming biocompatible supramolecular assemblies, which could be utilized in gas storage, biosensing, and catalysis (Jagtap et al., 2018).

Biochemical Analysis

Biochemical Properties

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as catalase and bovine serum albumin. The interaction with catalase enhances its activity, which is crucial for mitigating oxidative stress in cells . The binding constants of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid with catalase and bovine serum albumin indicate a strong interaction, leading to favorable structural changes in these proteins .

Cellular Effects

The effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to attenuate oxidative stress in cells by enhancing catalase activity, thereby protecting cells from oxidative damage . Additionally, it has been shown to inhibit apoptotic cell death induced by oxidative stress, as demonstrated by the cleavage status of poly (ADP-ribose) polymerase . These effects suggest that (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a protective role in cellular function and survival.

Molecular Mechanism

At the molecular level, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. The compound binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . The binding interactions are characterized by significant binding constants, indicating a strong affinity between the compound and the proteins . These interactions result in increased substrate availability for catalase, thereby enhancing its activity and reducing oxidative stress in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid have been studied over time. The compound has shown stability and sustained activity in enhancing catalase activity and protecting cells from oxidative stress . Long-term studies have demonstrated that the compound maintains its protective effects on cellular function, suggesting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent enhancement of catalase activity, with higher doses leading to greater protective effects against oxidative stress . At very high doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is involved in metabolic pathways related to oxidative stress and enzyme regulation. The compound interacts with catalase, an enzyme crucial for the breakdown of hydrogen peroxide, a reactive oxygen species . By enhancing catalase activity, the compound helps in reducing oxidative stress and maintaining cellular redox balance .

Transport and Distribution

Within cells and tissues, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s strong binding affinity to bovine serum albumin suggests that it may be efficiently transported in the bloodstream and distributed to various tissues . This distribution is essential for its protective effects against oxidative stress in different cellular environments .

Subcellular Localization

The subcellular localization of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is primarily within cellular compartments where oxidative stress is prevalent. The compound’s interaction with catalase suggests its localization in peroxisomes, where catalase is predominantly found . This localization is crucial for its role in enhancing catalase activity and protecting cells from oxidative damage .

properties

IUPAC Name

(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKICFRNVKFRG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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